molecular formula C8H8BClO3 B6297394 3-Chloro-2-formyl-6-methylphenylboronic acid CAS No. 2377714-00-4

3-Chloro-2-formyl-6-methylphenylboronic acid

Cat. No.: B6297394
CAS No.: 2377714-00-4
M. Wt: 198.41 g/mol
InChI Key: QZGOIICJSBDSJY-UHFFFAOYSA-N
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Description

3-Chloro-2-formyl-6-methylphenylboronic acid (CAS: 2377714-00-4, MFCD31696092) is a boronic acid derivative featuring a phenyl ring substituted with chlorine (position 3), formyl (position 2), and methyl (position 6) groups. Its molecular formula is C₈H₇BClO₃, with a molecular weight of 203.41 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners for constructing biaryl or heteroaryl structures. The presence of electron-withdrawing (chloro, formyl) and electron-donating (methyl) groups creates a unique electronic profile, influencing its reactivity and selectivity in catalytic processes.

Properties

IUPAC Name

(3-chloro-2-formyl-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGOIICJSBDSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C=O)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-formyl-6-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-formyl-6-methylphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-formyl-6-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, water, and ethanol.

    Oxidation: H2O2, acetic acid.

    Reduction: NaBH4, methanol.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3-Chloro-2-hydroxy-6-methylphenylboronic acid.

    Reduction: 3-Chloro-2-hydroxymethyl-6-methylphenylboronic acid.

Scientific Research Applications

3-Chloro-2-formyl-6-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact the reactivity of boronic acids. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
3-Chloro-2-formyl-6-methylphenylboronic acid Cl (3), CHO (2), CH₃ (6) C₈H₇BClO₃ Balanced electronic effects
5-Chloro-2-methoxyphenylboronic acid Cl (5), OCH₃ (2) C₇H₈BClO₃ Methoxy as strong electron donor
2-Chloro-6-methoxyphenylboronic acid Cl (2), OCH₃ (6) C₇H₈BClO₃ Proximity of Cl and OCH₃ groups
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid Cl (2), CF₃ (6), pyridine ring C₇H₅BClF₃NO₂ Pyridine backbone, strong EWGs
3-Thiophenylboronic acid Thiophene ring, B(OH)₂ (3) C₆H₄SBr Sulfur-containing heterocycle

Key Observations :

  • Steric effects : The methyl group at position 6 introduces steric hindrance, which may reduce reactivity but improve regioselectivity in coupling reactions compared to unhindered analogs like 5-Chloro-2-methoxyphenylboronic acid .
  • Heterocyclic analogs : Pyridine-based boronic acids (e.g., [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) exhibit distinct electronic properties due to nitrogen’s electronegativity, making them more reactive in forming heteroaryl bonds .

Biological Activity

3-Chloro-2-formyl-6-methylphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a boronic acid derivative characterized by the presence of a chlorinated aromatic ring and a formyl group. Its molecular formula is C10_{10}H10_{10}BClO2_2, and it exhibits properties typical of boronic acids, such as the ability to form reversible covalent bonds with diols.

Biological Activity

Anticancer Activity:
Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit proteasomal activity, which is crucial for cell cycle regulation and apoptosis in cancer cells. A study demonstrated that derivatives of boronic acids can enhance the efficacy of existing chemotherapeutic agents like bortezomib by overcoming drug resistance mechanisms in various cancers such as lymphoma and multiple myeloma .

Antimicrobial Properties:
Boronic acids are also recognized for their antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth. In vitro studies have shown that certain boronic acid derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes, particularly serine proteases. This inhibition can lead to therapeutic applications in treating diseases where these enzymes play a critical role, such as inflammation and cancer .

The biological activity of this compound can be attributed to its ability to interact with biological targets through reversible covalent bonding. The boron atom forms a bond with hydroxyl groups on target proteins, altering their function. This interaction can modulate signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Combination Therapy with Bortezomib:
    A clinical study investigated the combination of this compound with bortezomib in patients with advanced lymphomas. The results indicated improved response rates compared to bortezomib alone, highlighting the potential for this compound in enhancing therapeutic efficacy .
  • Antimicrobial Efficacy:
    In a laboratory setting, this compound was tested against various bacterial strains. Results showed significant inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent.
  • Enzyme Inhibition Studies:
    Research focused on the inhibitory effects of this compound on serine proteases revealed IC50 values indicating potent inhibition. This suggests its potential use in developing drugs targeting protease-related diseases .

Data Tables

Study Purpose Findings Status
Combination therapy with bortezomibEvaluate efficacy in lymphomasImproved response ratesCompleted
Antimicrobial testingAssess antibacterial propertiesSignificant inhibition zonesCompleted
Enzyme inhibition studiesDetermine IC50 values for proteasesPotent inhibition observedOngoing

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-2-formyl-6-methylphenylboronic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using halogenated precursors. For example, halogenated aryl aldehydes (e.g., 3-chloro-2-formyl-6-methylbromobenzene) can react with bis(pinacolato)diboron in the presence of Pd catalysts. Purity (>95%) is achievable through recrystallization in anhydrous THF/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the structural integrity of this compound be validated?

  • Methodology : Use X-ray crystallography (e.g., SHELX for structure refinement ) to resolve the boronic acid group’s geometry and confirm substituent positions. Complement with spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic signals (e.g., aldehyde proton at δ ~10.2 ppm; boron-linked aromatic protons deshielded to δ ~7.5–8.5 ppm) .
  • FT-IR : Confirm B–O (1340–1310 cm⁻¹) and C=O (1690–1670 cm⁻¹) stretches .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

  • Methodology : Common impurities include dehalogenated byproducts (e.g., 2-formyl-6-methylphenylboronic acid) and oxidized boronic acid derivatives. Use LC-MS to identify impurities (e.g., molecular ion peaks at m/z 212 for the parent compound). Mitigate via inert atmosphere handling (N₂/Ar) to prevent boronic acid oxidation and strict temperature control (<50°C) during coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, formyl, and methyl substituents influence cross-coupling reactivity?

  • Methodology : Conduct comparative Suzuki-Miyaura reactions with model aryl halides (e.g., bromobenzene vs. sterically hindered substrates). Monitor reaction kinetics via in-situ NMR or UV-Vis spectroscopy. The electron-withdrawing formyl group may reduce boronic acid nucleophilicity, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) . Computational DFT studies (e.g., using Gaussian) can map electronic effects, such as LUMO localization on the formyl group, impacting transmetallation efficiency .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology : If X-ray data (e.g., bond lengths from SHELXL ) conflict with DFT-optimized geometries, validate via neutron diffraction (for H positions) or Raman spectroscopy. For example, discrepancies in B–O bond lengths may arise from crystal packing forces, necessitating periodic boundary condition (PBC) DFT simulations .

Q. How can the compound’s stability under varying pH and solvent conditions be systematically studied?

  • Methodology : Perform accelerated degradation studies:

  • pH Stability : Dissolve in buffered solutions (pH 2–12) and monitor via ¹¹B NMR. Boronic acids typically degrade above pH 9 via protodeboronation .
  • Solvent Effects : Test solubility/stability in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Use TGA/DSC to assess thermal stability under inert vs. humid conditions .

Q. What computational tools predict the compound’s reactivity in non-traditional coupling reactions (e.g., photoredox catalysis)?

  • Methodology : Employ molecular docking (AutoDock) or DFT (VASP) to model excited-state interactions. The formyl group’s electron-deficient nature may facilitate radical-based pathways under blue-light irradiation. Validate predictions with controlled photochemical experiments (450 nm LED, [Ir(ppy)₃] photocatalyst) .

Q. How can impurities introduced during large-scale synthesis be quantified and controlled?

  • Methodology : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification. For trace metal analysis (Pd residues), employ ICP-MS with a detection limit of <0.1 ppm. Optimize purification via fractional crystallization or preparative HPLC (C18 column, 5 µm particle size) .

Methodological Resources

  • Crystallography : SHELX and ORTEP-III for structure refinement and visualization.
  • Synthetic Protocols : Refer to boronic acid coupling methodologies in and .
  • Computational Modeling : Use SMILES/InChI strings (e.g., B(C1=CC(=C(C=C1)C=O)Cl)(O)O ) for DFT input files.

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